molecular formula C17H31N3OS B2786484 N-cyclohexyl-4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepane-1-carboxamide CAS No. 2034293-19-9

N-cyclohexyl-4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepane-1-carboxamide

Número de catálogo B2786484
Número CAS: 2034293-19-9
Peso molecular: 325.52
Clave InChI: XJFIUNXJNRLDSC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-cyclohexyl-4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepane-1-carboxamide, also known as CPP-115, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. CPP-115 is a potent and selective inhibitor of the enzyme GABA aminotransferase (GABA-AT), which is involved in the breakdown of the neurotransmitter gamma-aminobutyric acid (GABA). Inhibition of GABA-AT leads to increased levels of GABA in the brain, which can have a variety of effects on neuronal activity and behavior.

Mecanismo De Acción

The mechanism of action of N-cyclohexyl-4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepane-1-carboxamide involves inhibition of GABA-AT, which leads to increased levels of GABA in the brain. GABA is the primary inhibitory neurotransmitter in the central nervous system and is involved in regulating neuronal activity and behavior. Increased levels of GABA can lead to increased inhibition of neuronal activity and may have a variety of effects on behavior, including reducing seizure activity and anxiety.
Biochemical and Physiological Effects:
N-cyclohexyl-4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepane-1-carboxamide has been shown to have a variety of biochemical and physiological effects in animal models. In addition to increasing GABA levels in the brain, N-cyclohexyl-4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepane-1-carboxamide has been shown to increase levels of the neuropeptide galanin, which is involved in regulating stress and anxiety. Additionally, N-cyclohexyl-4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepane-1-carboxamide has been shown to increase levels of the endocannabinoid 2-arachidonoylglycerol (2-AG), which is involved in regulating mood and behavior.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using N-cyclohexyl-4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepane-1-carboxamide in lab experiments is its specificity for GABA-AT inhibition. This allows researchers to selectively manipulate GABA levels in the brain without affecting other neurotransmitter systems. Additionally, N-cyclohexyl-4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepane-1-carboxamide has been shown to have a good safety profile in animal studies, with no significant adverse effects observed at therapeutic doses.
One limitation of using N-cyclohexyl-4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepane-1-carboxamide in lab experiments is its relatively short half-life, which can make it difficult to maintain stable levels of the compound in the brain over extended periods of time. Additionally, the effects of N-cyclohexyl-4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepane-1-carboxamide on behavior may vary depending on the specific experimental paradigm used, and more research is needed to fully understand its effects on different behavioral domains.

Direcciones Futuras

There are several potential future directions for research on N-cyclohexyl-4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepane-1-carboxamide. One area of interest is its potential therapeutic applications in neurological and psychiatric disorders, particularly epilepsy and addiction. Additional preclinical studies are needed to better understand the mechanisms underlying its effects on behavior and to optimize dosing and administration protocols.
Another area of interest is the development of novel GABA-AT inhibitors with improved pharmacokinetic properties and selectivity. These compounds may have improved therapeutic potential and could be used to target specific subtypes of GABA-AT or different regions of the brain.
Overall, N-cyclohexyl-4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepane-1-carboxamide is a compound with significant potential for therapeutic applications in a variety of neurological and psychiatric disorders. Further research is needed to fully understand its mechanisms of action and to optimize its use in clinical settings.

Métodos De Síntesis

The synthesis of N-cyclohexyl-4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepane-1-carboxamide involves several steps, including the reaction of cyclohexylamine with 4-methyl-2-pentanone to form N-cyclohexyl-4-methyl-2-pentanone. This intermediate is then reacted with thiourea to form N-cyclohexylthiourea, which is subsequently reacted with sodium hydride and 1,4-dibromobutane to form N-cyclohexyl-4-bromobutylthiourea. The final step involves the reaction of N-cyclohexyl-4-bromobutylthiourea with 1,4-diazepane-1-carboxylic acid to form N-cyclohexyl-4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepane-1-carboxamide.

Aplicaciones Científicas De Investigación

N-cyclohexyl-4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepane-1-carboxamide has been studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. Preclinical studies have shown that N-cyclohexyl-4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepane-1-carboxamide can reduce seizure activity in animal models of epilepsy and enhance the effects of benzodiazepines, which are commonly used to treat anxiety and insomnia. Additionally, N-cyclohexyl-4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepane-1-carboxamide has been shown to reduce drug-seeking behavior in animal models of addiction and improve depressive-like behaviors in animal models of depression.

Propiedades

IUPAC Name

N-cyclohexyl-4-(thian-4-yl)-1,4-diazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31N3OS/c21-17(18-15-5-2-1-3-6-15)20-10-4-9-19(11-12-20)16-7-13-22-14-8-16/h15-16H,1-14H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJFIUNXJNRLDSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)N2CCCN(CC2)C3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepane-1-carboxamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.